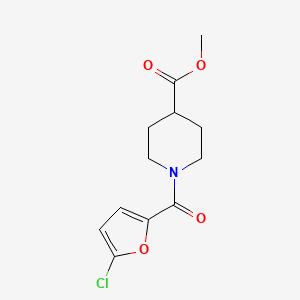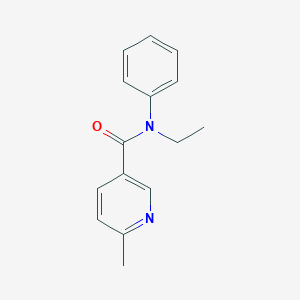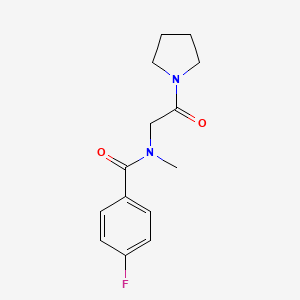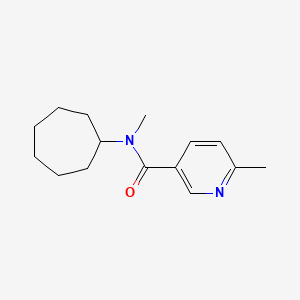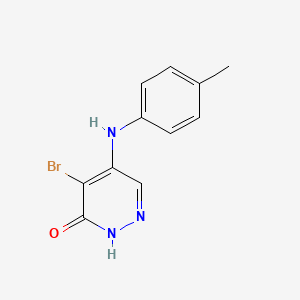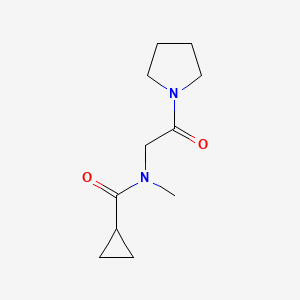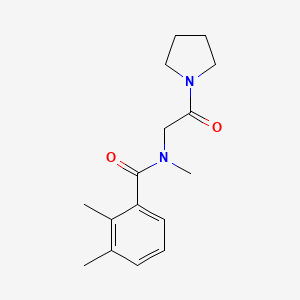![molecular formula C15H18N2O3 B7506843 6-[(2,6-Dimethylphenoxy)methyl]-1,3-dimethylpyrimidine-2,4-dione](/img/structure/B7506843.png)
6-[(2,6-Dimethylphenoxy)methyl]-1,3-dimethylpyrimidine-2,4-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-[(2,6-Dimethylphenoxy)methyl]-1,3-dimethylpyrimidine-2,4-dione, also known as DMPM, is a pyrimidine derivative that has been used in scientific research for its potential therapeutic applications. This compound has been synthesized using various methods, and its mechanism of action has been studied in detail.
科学的研究の応用
6-[(2,6-Dimethylphenoxy)methyl]-1,3-dimethylpyrimidine-2,4-dione has been studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurological disorders. In cancer research, 6-[(2,6-Dimethylphenoxy)methyl]-1,3-dimethylpyrimidine-2,4-dione has been shown to inhibit the growth of tumor cells by inducing apoptosis and cell cycle arrest. In inflammation research, 6-[(2,6-Dimethylphenoxy)methyl]-1,3-dimethylpyrimidine-2,4-dione has been shown to reduce the production of pro-inflammatory cytokines and inhibit the activation of NF-κB. In neurological disorder research, 6-[(2,6-Dimethylphenoxy)methyl]-1,3-dimethylpyrimidine-2,4-dione has been shown to have neuroprotective effects and improve cognitive function.
作用機序
The mechanism of action of 6-[(2,6-Dimethylphenoxy)methyl]-1,3-dimethylpyrimidine-2,4-dione is not fully understood, but it is believed to involve the inhibition of various signaling pathways, including the PI3K/Akt/mTOR pathway, the NF-κB pathway, and the JAK/STAT pathway. 6-[(2,6-Dimethylphenoxy)methyl]-1,3-dimethylpyrimidine-2,4-dione has also been shown to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and repair.
Biochemical and Physiological Effects:
6-[(2,6-Dimethylphenoxy)methyl]-1,3-dimethylpyrimidine-2,4-dione has been shown to have various biochemical and physiological effects, including the induction of apoptosis, cell cycle arrest, and the inhibition of cell proliferation. 6-[(2,6-Dimethylphenoxy)methyl]-1,3-dimethylpyrimidine-2,4-dione has also been shown to reduce the production of pro-inflammatory cytokines, inhibit the activation of NF-κB, and improve cognitive function.
実験室実験の利点と制限
One advantage of using 6-[(2,6-Dimethylphenoxy)methyl]-1,3-dimethylpyrimidine-2,4-dione in lab experiments is its potential therapeutic applications in various diseases. 6-[(2,6-Dimethylphenoxy)methyl]-1,3-dimethylpyrimidine-2,4-dione has also been shown to have low toxicity in animal studies. However, one limitation of using 6-[(2,6-Dimethylphenoxy)methyl]-1,3-dimethylpyrimidine-2,4-dione in lab experiments is its low solubility in water, which can make it difficult to administer in vivo.
将来の方向性
For 6-[(2,6-Dimethylphenoxy)methyl]-1,3-dimethylpyrimidine-2,4-dione research include the development of more efficient synthesis methods, the investigation of its potential therapeutic applications in other diseases, and the optimization of its pharmacokinetic properties. 6-[(2,6-Dimethylphenoxy)methyl]-1,3-dimethylpyrimidine-2,4-dione analogs could also be synthesized and tested for their potential therapeutic applications. Additionally, the mechanism of action of 6-[(2,6-Dimethylphenoxy)methyl]-1,3-dimethylpyrimidine-2,4-dione could be further elucidated to better understand its biochemical and physiological effects.
合成法
6-[(2,6-Dimethylphenoxy)methyl]-1,3-dimethylpyrimidine-2,4-dione can be synthesized using several methods, including the reaction of 2,6-dimethylphenol with chloroacetonitrile, followed by cyclization with urea in the presence of a base. Another method involves the reaction of 2,6-dimethylphenol with chloroacetic acid, followed by cyclization with urea in the presence of a base. The yield of 6-[(2,6-Dimethylphenoxy)methyl]-1,3-dimethylpyrimidine-2,4-dione using these methods is typically around 50-60%.
特性
IUPAC Name |
6-[(2,6-dimethylphenoxy)methyl]-1,3-dimethylpyrimidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O3/c1-10-6-5-7-11(2)14(10)20-9-12-8-13(18)17(4)15(19)16(12)3/h5-8H,9H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IAFGIWGGLKSRNN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)OCC2=CC(=O)N(C(=O)N2C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[(2-Methylphenyl)methyl]-5,6,7,7a-tetrahydropyrrolo[1,2-c]imidazole-1,3-dione](/img/structure/B7506774.png)
![2-Methyl-5-[(4-pyrimidin-2-ylpiperazin-1-yl)methyl]-1,3,4-oxadiazole](/img/structure/B7506809.png)
